ALK4290 dihydrochloride

CCR3 Binding Affinity Ki

ALK4290 dihydrochloride is the only orally active CCR3 antagonist with human Phase 2 clinical proof-of-concept in neovascular AMD, demonstrating a mean BCVA improvement of +7.0 letters in treatment-naïve patients and vision stabilization in 72% of anti-VEGF-refractory cases. Its superior binding affinity (Ki=3.2nM vs. GW 766994 Ki=13.8nM) enables complete target engagement at lower concentrations, reducing off-target risk. For CCR3 pathway research or oral nAMD programs requiring clinically validated pharmacology. ≥98% purity with full analytical documentation.

Molecular Formula C27H36Cl3N5O3
Molecular Weight 585.0 g/mol
CAS No. 1372127-19-9
Cat. No. B10860155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALK4290 dihydrochloride
CAS1372127-19-9
Molecular FormulaC27H36Cl3N5O3
Molecular Weight585.0 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)NC(=O)C2CCC(=O)N2C3CCN(CC3)CC4=CC(=C(C=C4)Cl)C)C(=O)N(C)C.Cl.Cl
InChIInChI=1S/C27H34ClN5O3.2ClH/c1-17-13-19(5-6-22(17)28)16-32-11-9-21(10-12-32)33-23(7-8-25(33)34)26(35)30-24-15-20(14-18(2)29-24)27(36)31(3)4;;/h5-6,13-15,21,23H,7-12,16H2,1-4H3,(H,29,30,35);2*1H/t23-;;/m1../s1
InChIKeyIUDHVSKPEAGQGJ-MQWQBNKOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ALK4290 dihydrochloride (CAS 1372127-19-9): Potent Oral CCR3 Inhibitor with Clinical Proof-of-Concept in Neovascular AMD


ALK4290 dihydrochloride (also known as AKST4290 dihydrochloride or lazucirnon hydrochloride) is a potent, orally active small-molecule antagonist of the C-C chemokine receptor type 3 (CCR3) . It exhibits a binding affinity (Ki) of 3.2 nM for human CCR3 in radioligand displacement assays . The compound is structurally disclosed as Example 2 in patent US20130261153A1 and has advanced to Phase 2 clinical evaluation for neovascular age-related macular degeneration (nAMD) [1].

Why ALK4290 dihydrochloride Cannot Be Substituted with Alternative CCR3 Antagonists


CCR3 antagonists vary markedly in their receptor binding kinetics, selectivity profiles, and clinical development stages. While several small-molecule CCR3 inhibitors demonstrate nanomolar in vitro potency, only a subset exhibit oral bioavailability suitable for systemic administration. Critically, ALK4290 dihydrochloride is distinguished by human clinical data demonstrating visual acuity improvements in both treatment-naïve and anti-VEGF-refractory neovascular AMD populations—a level of evidence not available for most comparator compounds [1]. Furthermore, differences in Ki values (e.g., GW 766994 with Ki = 13.8 nM [2] versus ALK4290 with Ki = 3.2 nM ) indicate that substitution without empirical validation of equivalent target engagement could compromise experimental or therapeutic outcomes. The quantitative evidence below substantiates why procurement decisions should be compound-specific.

Quantitative Differentiation of ALK4290 dihydrochloride: Head-to-Head and Cross-Study Evidence


ALK4290 Exhibits 4.3-Fold Higher Affinity for Human CCR3 Compared to GW 766994

In radioligand binding assays using human CCR3, ALK4290 dihydrochloride demonstrates a Ki of 3.2 nM , whereas the orally active CCR3 antagonist GW 766994 exhibits a Ki of 13.8 nM under comparable assay conditions [1]. This represents a 4.3-fold higher binding affinity for ALK4290.

CCR3 Binding Affinity Ki

ALK4290 Demonstrates Superior Clinical Visual Acuity Improvement in Treatment-Naïve nAMD Versus Refractory nAMD Population

In a Phase 2a open-label trial (ALK4290-201), treatment-naïve nAMD patients receiving ALK4290 (400 mg BID orally for 6 weeks) achieved a mean BCVA improvement of +7.0 letters (95% CI: 2.2–11.7) [1]. In contrast, a separate Phase 2a trial (ALK4290-202) in anti-VEGF-refractory nAMD patients under the same dosing regimen showed a mean BCVA improvement of +2.0 letters [2]. This differential response highlights ALK4290's enhanced activity in the treatment-naïve setting.

Neovascular AMD BCVA Clinical Efficacy

ALK4290 Achieves Clinically Meaningful BCVA Gains Comparable to Anti-VEGF Standards of Care but via Oral Administration

The +7.0 letter BCVA improvement with oral ALK4290 in treatment-naïve nAMD [1] is numerically within the range reported for intravitreal anti-VEGF agents. For example, ranibizumab monotherapy yielded mean BCVA gains of +6.5 letters at Month 12 in a treatment-naïve subgroup analysis [2]. However, ALK4290 achieves this efficacy via an oral route, circumventing the need for repeated intraocular injections.

Neovascular AMD BCVA Oral Therapy

ALK4290 Demonstrates Acceptable Safety Profile in Phase 2 nAMD Trials

In the Phase 2a treatment-naïve nAMD study, ALK4290 treatment (400 mg BID for 6 weeks) was associated with no severe or serious adverse events; all reported adverse events were mild or moderate in severity [1]. Similarly, in the refractory nAMD study, ALK4290 was safe and well-tolerated, with no serious adverse events or discontinuations due to adverse events [2].

Safety Tolerability Adverse Events

Optimal Research and Industrial Applications for ALK4290 dihydrochloride


Preclinical Target Engagement Studies Requiring High CCR3 Affinity

Researchers designing in vitro or in vivo experiments to probe CCR3-mediated signaling pathways should select ALK4290 dihydrochloride based on its superior binding affinity (Ki = 3.2 nM ) relative to other orally active CCR3 antagonists such as GW 766994 (Ki = 13.8 nM [1]). This higher affinity may reduce the compound concentration required for full receptor occupancy, minimizing off-target effects in complex biological systems.

Phase 2/3 Clinical Trial Development for Oral Neovascular AMD Therapy

Pharmaceutical developers pursuing an oral alternative to intravitreal anti-VEGF injections for nAMD should prioritize ALK4290 based on its clinical proof-of-concept: a mean BCVA improvement of +7.0 letters in treatment-naïve patients [2] with an acceptable safety profile [3]. This efficacy signal, combined with the convenience of oral dosing, positions ALK4290 as a leading candidate for confirmatory randomized controlled trials.

Mechanistic Studies of CCR3 Blockade in Refractory nAMD

Investigators examining mechanisms of anti-VEGF resistance in nAMD can utilize ALK4290 as a pharmacological tool. The compound's demonstrated ability to stabilize or improve visual acuity in 72% of anti-VEGF-refractory patients (mean BCVA change +2.0 letters) [4] suggests that CCR3 inhibition may address a VEGF-independent pathway of disease progression, making ALK4290 valuable for dissecting complementary pathogenic mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ALK4290 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.